N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

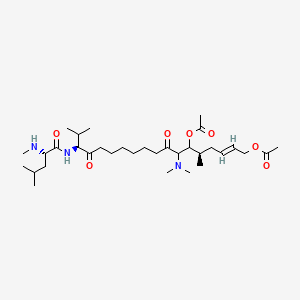

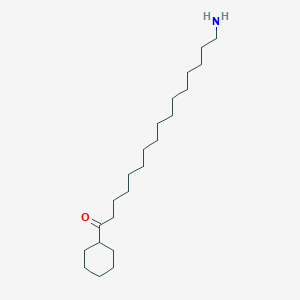

“N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt” is a high-quality reference standard used for pharmaceutical testing . It is the labelled salt of N-Ethylpiperazine, which is an intermediate in the production of Enrofloxacin .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H9D5N2.2C2HF3O2 . The IUPAC name is 1-(1,1,2,2,2-pentadeuterioethyl)piperazine;bis(2,2,2-trifluoroacetic acid) .Physical And Chemical Properties Analysis

“this compound” appears as an off-white solid . It has a melting point of 134-137°C . It is slightly soluble in DMSO, Methanol, and Water .Scientific Research Applications

Thermal Stability of Nitrogen-Rich Salts

Nitrogen-rich inner bis(diazonium) salts, including those involving trifluoroacetic acid, demonstrate good thermal stability. For instance, a compound synthesized unexpectedly from nitration in a mixture of trifluoroacetic anhydride and nitric acid showed remarkable decomposition temperature, highlighting its thermal stability (Tang, Imler, Parrish, & Shreeve, 2019).

Chemical Synthesis

Bis(tributylstannyl)acetylene, in the presence of trifluoroacetic acid, was utilized to synthesize 2-ethynyl adducts from unstable N-alkoxycarbonyl quaternary salts of azaaromatics. This reaction was effective for various aromatics, demonstrating the utility of trifluoroacetic acid in chemical synthesis (Itoh, Hasegawa, Nagata, Okada, & Ohsawa, 1994).

Trifluoroacetylation Reactions

Trifluoroacetylation of amine, hydroxyl, and thiol groups has been achieved under mild, non-acidic conditions using reagents like N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide). These volatile compounds are useful in gas chromatography for their sharp peak elution (Donike, 1973).

Radical Cation Generation

1,1,1,3,3,3-Hexafluoropropan-2-ol, compared to trifluoroacetic acid, showed superiority as a solvent in generating persistent radical cations. This advancement enables room temperature recording of high-quality EPR spectra of radical cations (Eberson, Hartshorn, & Persson, 1995).

Ligand Exchange Reactions

Fluoridotetrakis(trifluoroacetato)nitrosyltechnetate(ii) was synthesized using trifluoroacetic acid and showed solubility in organic solvents. This compound is useful as a precursor for ligand exchange procedures with organic ligands (Balasekaran, Hagenbach, Drees, & Abram, 2017).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt involves the reaction of N-Ethylpiperazine with deuterated trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with trifluoroacetic acid to obtain the final product as a salt.", "Starting Materials": [ { "Name": "N-Ethylpiperazine", "Amount": "1 equivalent" }, { "Name": "Deuterated trifluoroacetic anhydride", "Amount": "2 equivalents" }, { "Name": "Catalyst", "Amount": "stoichiometric amount" }, { "Name": "Trifluoroacetic acid", "Amount": "stoichiometric amount" } ], "Reaction": [ { "Step": "Add N-Ethylpiperazine and catalyst to a dry reaction vessel under an inert atmosphere." }, { "Step": "Slowly add deuterated trifluoroacetic anhydride to the reaction mixture while stirring." }, { "Step": "Heat the reaction mixture to reflux for several hours." }, { "Step": "Cool the reaction mixture and add trifluoroacetic acid to quench the reaction." }, { "Step": "Extract the product with a suitable solvent and dry under vacuum to obtain N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt." } ] } | |

CAS RN |

1246817-22-0 |

Molecular Formula |

C8H15F3N2O2 |

Molecular Weight |

233.246 |

IUPAC Name |

1-(1,1,2,2,2-pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H14N2.C2HF3O2/c1-2-8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7)/i1D3,2D2; |

InChI Key |

SURKFIJOFRVZJT-LUIAAVAXSA-N |

SMILES |

CCN1CCNCC1.C(=O)(C(F)(F)F)O |

synonyms |

1-Ethyl-piperazine-d5 Bis(trifluoroacetic Acid) Salt; 1-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)

![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)